An In-depth Technical Guide to 1-Benzyl-3-acetamidopyrrolidine: Chemical Properties and Structure
An In-depth Technical Guide to 1-Benzyl-3-acetamidopyrrolidine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Benzyl-3-acetamidopyrrolidine is a versatile heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its unique structural features, incorporating a pyrrolidine ring, a benzyl group, and an acetamido moiety, make it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, and potential applications of 1-Benzyl-3-acetamidopyrrolidine, with a focus on its role as a key intermediate in drug discovery.
Chemical Properties and Structure
1-Benzyl-3-acetamidopyrrolidine, with the CAS number 28506-01-6, is a crystalline solid at room temperature.[1] It serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly in the development of analgesics and anti-inflammatory drugs.[1] Its structure also lends itself to neuroscience research, aiding in the study of neurotransmitter systems.[1]
Quantitative Chemical Data
A summary of the key chemical and physical properties of 1-Benzyl-3-acetamidopyrrolidine is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C13H18N2O | [1][2][3] |
| Molecular Weight | 218.30 g/mol | [1][3] |
| Melting Point | 89 - 92 °C | [1] |
| Appearance | White to light yellow to dark green crystalline powder | [1] |
| Storage Conditions | Store at room temperature or 2-8°C Refrigerator | [1][3] |
| Purity | ≥ 98% (Assay by titration) | [1] |
Structural Information
The structural formula of 1-Benzyl-3-acetamidopyrrolidine reveals a chiral center at the C3 position of the pyrrolidine ring, indicating the potential for stereoisomers.
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Synonyms: 3-Acetamido-1-benzylpyrrolidine, N-Benzyl-3-(Acetylamino)pyrrolidine[2][3]
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SMILES String: O=C(C)NC1CCN(CC2=CC=CC=C2)C1
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 1-Benzyl-3-acetamidopyrrolidine was not explicitly found in the literature search, a plausible synthetic route can be inferred from related syntheses of N-substituted pyrrolidine derivatives. A common and effective method would be the reductive amination of a suitable ketone precursor, followed by acylation.
Plausible Synthesis Workflow
The following diagram illustrates a logical workflow for the synthesis of 1-Benzyl-3-acetamidopyrrolidine. This proposed pathway is based on established organic chemistry principles and synthetic strategies for similar compounds.
Caption: Plausible two-step synthesis of 1-Benzyl-3-acetamidopyrrolidine.
Methodology:
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Reductive Amination: 1-Benzyl-3-pyrrolidinone is reacted with benzylamine in the presence of a suitable reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3), in an appropriate solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). The reaction typically proceeds at room temperature. The imine intermediate formed in situ is then reduced to yield 1-benzyl-3-aminopyrrolidine.
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Acylation: The resulting 1-benzyl-3-aminopyrrolidine is then acylated using acetyl chloride or acetic anhydride in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. This reaction is usually carried out in an aprotic solvent like DCM at a controlled temperature, often starting at 0°C and gradually warming to room temperature.
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Purification: The final product, 1-Benzyl-3-acetamidopyrrolidine, would then be isolated and purified using standard techniques such as extraction, chromatography, and recrystallization.
Biological Activity and Potential Applications
1-Benzyl-3-acetamidopyrrolidine's utility stems from its role as a versatile building block in the synthesis of more complex, biologically active molecules.
Role in Drug Discovery
The compound serves as a key intermediate in the development of various pharmaceuticals. Its structural motif is found in compounds targeting the central nervous system and in the development of analgesics and anti-inflammatory agents.[1] The pyrrolidine ring is a common scaffold in many biologically active compounds due to its ability to introduce conformational rigidity and stereochemical complexity.
The following diagram illustrates the potential applications of 1-Benzyl-3-acetamidopyrrolidine in the drug development pipeline.
Caption: Potential applications of 1-Benzyl-3-acetamidopyrrolidine.
Antimicrobial Potential
While direct evidence for the antimicrobial activity of 1-Benzyl-3-acetamidopyrrolidine is limited, related structures have shown promise. For instance, N-benzyl-3-sulfonamidopyrrolidines have been identified as inhibitors of bacterial cell division in E. coli.[4][5] This suggests that the N-benzylpyrrolidine scaffold could be a valuable starting point for the development of novel antibacterial agents.
Safety and Handling
Detailed toxicology data for 1-Benzyl-3-acetamidopyrrolidine is not extensively available. As with any chemical compound, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area. For specific safety and handling information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1-Benzyl-3-acetamidopyrrolidine is a compound of considerable interest to the scientific and drug development communities. Its well-defined chemical properties and versatile structure make it an important intermediate in the synthesis of a wide range of biologically active molecules. Further research into its potential therapeutic applications and the development of efficient and scalable synthetic routes will continue to be of high value.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 28506-01-6 CAS MSDS (1-BENZYL-3-ACETAMIDOPYRROLIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. N-Benzyl-3-sulfonamidopyrrolidines as Inhibitors of Cell Division in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
